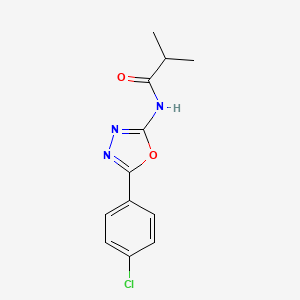

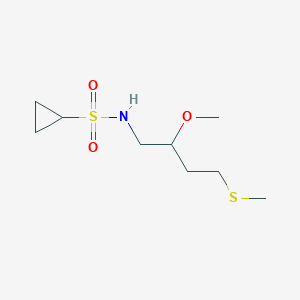

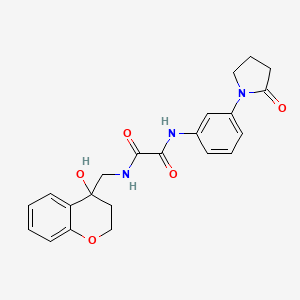

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of acetamide . Acetamide, N-(4-chlorophenyl)-, is a compound with the formula C8H8ClNO . It’s structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol .

Synthesis Analysis

While specific synthesis information for “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” was not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Research demonstrates the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. Kapadiya, Dubal, Bhola, and Dholaria (2020) synthesized a series of compounds showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains such as Candida albicans and Aspergillus niger. This highlights the potential of these derivatives in developing new antimicrobial agents (Kapadiya et al., 2020).

Anticancer Activity

Oxadiazole derivatives have been identified as potential anticancer agents through apoptosis induction. Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole compounds could induce apoptosis in breast and colorectal cancer cell lines, with some showing specificity towards T47D cells, leading to cell cycle arrest and apoptosis. Molecular targeting identified TIP47, an IGF II receptor-binding protein, suggesting a novel approach for cancer therapy (Zhang et al., 2005).

Enzyme Inhibition for Neurodegenerative Disorders

Compounds featuring the 1,3,4-oxadiazole moiety have been explored for their potential in treating neurodegenerative diseases. Pflégr et al. (2022) designed derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in conditions like dementia and myasthenia gravis. These derivatives showed moderate inhibition, suggesting their utility in developing treatments for these disorders (Pflégr et al., 2022).

Anti-inflammatory and Antithrombotic Activities

Investigations into 1,3,4-oxadiazole derivatives have also revealed their anti-inflammatory and antithrombotic activities. Basra et al. (2019) conducted in-vitro and in-vivo studies demonstrating significant anti-inflammatory effects and potential antithrombotic properties, indicating their promise in developing new pharmaceuticals for inflammatory conditions and thrombosis prevention (Basra et al., 2019).

Antitubercular Agents

The search for new antitubercular agents has led to the exploration of oxadiazole derivatives. Al-Tamimi et al. (2018) synthesized compounds exhibiting moderate activity against Mycobacterium tuberculosis, suggesting their potential role in tuberculosis treatment (Al-Tamimi et al., 2018).

Propriétés

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLLTQHARJUXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)